ETA antagonist 1

Description

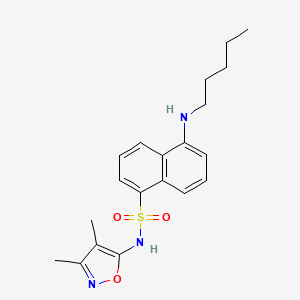

Structure

3D Structure

Properties

Molecular Formula |

C20H25N3O3S |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

N-(3,4-dimethyl-1,2-oxazol-5-yl)-5-(pentylamino)naphthalene-1-sulfonamide |

InChI |

InChI=1S/C20H25N3O3S/c1-4-5-6-13-21-18-11-7-10-17-16(18)9-8-12-19(17)27(24,25)23-20-14(2)15(3)22-26-20/h7-12,21,23H,4-6,13H2,1-3H3 |

InChI Key |

FGLMWLPVEOAXOS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNC1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=C(C(=NO3)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Zibotentan: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile as a Selective ETA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of zibotentan (ZD4054), a potent and selective endothelin-A (ETA) receptor antagonist.[1][2][3] Zibotentan has been the subject of extensive research, initially in oncology and more recently for the treatment of chronic kidney disease.[4][5] This document summarizes key data, details experimental methodologies, and visualizes the underlying biological pathways to support further research and development efforts.

Pharmacodynamic Properties

Zibotentan functions as a specific antagonist of the endothelin-A (ETA) receptor, with significantly less affinity for the endothelin-B (ETB) receptor. This selectivity is crucial to its mechanism of action, as it primarily inhibits the effects mediated by ETA receptor activation, such as vasoconstriction and cell proliferation.

Quantitative Pharmacodynamic Data

| Parameter | Value | Cell/System | Reference |

| IC50 | 13 nM | ETA Receptor | |

| IC50 | 21 nM | ETA Receptor | |

| Ki | 13 nM | ETA Receptor | |

| IC50 | >10 µM | ETB Receptor |

Preclinical and Clinical Effects

In preclinical studies, zibotentan has demonstrated the ability to inhibit pro-oncologic behaviors such as cellular proliferation and the inhibition of apoptosis in various tumor cell lines, including prostate, breast, and ovarian cancers. In murine xenograft models, orally administered zibotentan at doses of 25 and 50 mg/kg/day inhibited tumor-induced angiogenesis. Furthermore, a dose of 10 mg/kg/day administered intraperitoneally for 21 days resulted in a 69% inhibition of HEY ovarian carcinoma xenograft growth in mice.

Clinically, zibotentan has been shown to inhibit ETA receptor-mediated forearm vasoconstriction induced by endothelin-1 (ET-1) infusion in healthy male volunteers at doses of 10mg and 30mg. More recent clinical trials are investigating its efficacy in chronic kidney disease, often in combination with other drugs like dapagliflozin. The ZENITH-CKD Phase IIb trial showed that the combination of zibotentan and dapagliflozin led to statistically significant reductions in the urinary albumin-to-creatinine ratio (UACR) compared to dapagliflozin alone.

Pharmacokinetic Properties

Zibotentan is orally bioavailable and its clearance is mediated by both renal excretion and metabolism, primarily through the CYP3A4 isozyme.

Pharmacokinetic Parameters in Humans

| Parameter | Population | Value | Reference |

| Elimination | Healthy | ~58% of parent compound eliminated by renal clearance | |

| Metabolism | Healthy | Primarily mediated by CYP3A4 | |

| AUC Increase (Mild Hepatic Impairment) | Mild Hepatic Impairment vs. Normal | 40% higher | |

| AUC Increase (Moderate Hepatic Impairment) | Moderate Hepatic Impairment vs. Normal | 45% higher | |

| AUC Increase (Severe Hepatic Impairment) | Severe Hepatic Impairment vs. Normal | 190% higher | |

| AUC Increase (Mild Renal Impairment) | Mild Renal Impairment vs. Normal | 66% higher | |

| AUC Increase (Moderate Renal Impairment) | Moderate Renal Impairment vs. Normal | 89% higher | |

| AUC Increase (Severe Renal Impairment) | Severe Renal Impairment vs. Normal | 117% higher |

Experimental Protocols

Radioligand Binding Assay for ETA Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound to its target receptor.

-

Cell Culture and Membrane Preparation: Human recombinant ETA receptors are expressed in a suitable cell line, such as mouse erythroleukemic cells. The cells are cultured and harvested, followed by lysis and centrifugation to isolate the cell membranes containing the receptors.

-

Competitive Binding Assay: The prepared cell membranes are incubated with a constant concentration of radiolabeled endothelin-1 (¹²⁵I-ET-1) and varying concentrations of the test compound (zibotentan).

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This value can then be used to calculate the equilibrium dissociation constant (Ki).

In Vivo Tumor Xenograft Model

This protocol outlines a common in vivo method to assess the anti-tumor efficacy of a drug candidate.

-

Cell Culture and Implantation: A human cancer cell line (e.g., HEY ovarian carcinoma) is cultured in vitro. A specific number of cells are then subcutaneously or orthotopically implanted into immunocompromised mice.

-

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.

-

Drug Administration: The treatment group receives the test compound (zibotentan) at a specified dose and schedule (e.g., 10 mg/kg/day, intraperitoneally). The control group receives a vehicle control.

-

Tumor Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using a standard formula (e.g., (length x width²)/2).

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. The tumors are excised and weighed. The efficacy of the treatment is determined by comparing the tumor growth and final tumor weight between the treated and control groups.

Signaling Pathways and Experimental Workflows

ETA Receptor Signaling Pathway

Endothelin-1 (ET-1) binding to the ETA receptor, a G protein-coupled receptor (GPCR), can activate multiple downstream signaling pathways. These pathways are implicated in processes such as cell proliferation, survival, and vasoconstriction. Zibotentan acts by blocking this initial binding step.

Caption: ETA Receptor Signaling Pathway and the inhibitory action of Zibotentan.

Experimental Workflow for In Vitro IC50 Determination

The following diagram illustrates the general workflow for determining the half-maximal inhibitory concentration (IC50) of a compound in a cell-based assay.

Caption: A generalized workflow for determining the IC50 of Zibotentan in vitro.

References

In Vitro Characterization of Endothelin-A (ETA) Receptor Antagonist Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro methodologies for characterizing the binding affinity of novel antagonist compounds targeting the Endothelin-A (ETA) receptor. Detailed experimental protocols, data interpretation, and visualization of key processes are presented to facilitate robust and reproducible characterization of ETA receptor antagonists.

Introduction to the Endothelin System and ETA Receptor

The endothelin (ET) system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, mediates its effects through two G-protein coupled receptor (GPCR) subtypes: ETA and ETB[1][2]. The ETA receptor is predominantly located on vascular smooth muscle cells and is primarily responsible for ET-1-induced vasoconstriction and cell proliferation[3][4][5]. Dysregulation of the ET-1/ETA receptor axis is implicated in various cardiovascular and proliferative diseases, making the ETA receptor a key therapeutic target for antagonist development.

Accurate in vitro characterization of the binding affinity of potential ETA receptor antagonists is a critical step in the drug discovery process. This involves determining the quantitative measures of how strongly a compound binds to the receptor, which is predictive of its potential potency. The primary parameters used to define binding affinity are the dissociation constant (Kd), the inhibitor constant (Ki), and the half-maximal inhibitory concentration (IC50).

ETA Receptor Signaling Pathways

Activation of the ETA receptor by its endogenous ligand, ET-1, initiates a cascade of intracellular signaling events. The ETA receptor is known to couple to multiple G-protein subtypes, including Gq/11 and Gi/o, leading to the activation of various downstream effector pathways. A primary signaling pathway involves the activation of phospholipase C (PLC) by the Gq protein, which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events ultimately contribute to the physiological responses of vasoconstriction and cell proliferation.

Caption: ETA Receptor Signaling Pathway.

Experimental Protocols for Binding Affinity Determination

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor due to their high sensitivity and robustness. These assays typically involve the use of a radiolabeled ligand that has a high affinity and specificity for the receptor of interest.

General Workflow for Radioligand Binding Assays

The general workflow for in vitro binding assays involves several key steps, from the preparation of the receptor source to the final data analysis.

Caption: General Workflow for Radioligand Binding Assays.

Saturation Binding Assay

Saturation binding assays are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This assay involves incubating a fixed amount of the receptor preparation with increasing concentrations of a radiolabeled ligand until saturation is reached.

Experimental Protocol:

-

Receptor Preparation: Prepare membrane homogenates from cells expressing the ETA receptor (e.g., CHO cells stably transfected with the human ETA receptor) or from tissues known to express high levels of the receptor.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.2% BSA).

-

Incubation: In a 96-well plate, add a constant amount of membrane protein to each well.

-

Radioligand Addition: Add increasing concentrations of a suitable ETA receptor radioligand (e.g., [125I]-ET-1) to the wells. For each concentration, prepare replicate wells.

-

Non-specific Binding: To a parallel set of wells, add a high concentration of an unlabeled ETA receptor antagonist (e.g., 1 µM BQ123) in addition to the radioligand to determine non-specific binding.

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters (e.g., using a cell harvester).

-

Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding against the concentration of the radioligand and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.

Competitive Binding Assay

Competitive binding assays are used to determine the affinity (Ki) of an unlabeled test compound for the receptor. This is achieved by measuring the ability of the test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the receptor.

Experimental Protocol:

-

Receptor and Buffer Preparation: Prepare the receptor source and assay buffer as described for the saturation binding assay.

-

Incubation Setup: In a 96-well plate, add a constant amount of membrane protein to each well.

-

Radioligand Addition: Add a fixed concentration of the radiolabeled ligand (typically at a concentration close to its Kd value) to all wells.

-

Test Compound Addition: Add increasing concentrations of the unlabeled test compound (the potential ETA antagonist) to the wells. Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known unlabeled antagonist).

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Separation and Quantification: Follow the same separation, washing, and quantification steps as in the saturation binding assay.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

Ki is the inhibition constant of the test compound.

-

IC50 is the half-maximal inhibitory concentration of the test compound.

-

[L] is the concentration of the radiolabeled ligand used in the assay.

-

Kd is the dissociation constant of the radiolabeled ligand (determined from saturation binding experiments).

-

Data Presentation and Interpretation

The binding affinity of ETA receptor antagonists is typically reported in terms of Ki or IC50 values. A lower Ki or IC50 value indicates a higher binding affinity of the compound for the receptor. It is crucial to present this quantitative data in a clear and structured format to allow for easy comparison between different compounds.

Table 1: Example Binding Affinity Data for ETA Receptor Antagonists

| Compound | Radioligand | Receptor Source | IC50 (nM) | Ki (nM) | Reference |

| Antagonist X | [125I]-ET-1 | Human ETA-CHO | 15.2 ± 1.8 | 7.8 ± 0.9 | Fictional Data |

| BQ123 | [125I]-ET-1 | Human Left Ventricle | - | 1.20 ± 0.28 | |

| Bosentan | [125I]-ET-1 | Human Left Ventricle | - | 77.9 ± 7.9 | |

| Atrasentan | [125I]-ET-1 | Recombinant ETA | - | 0.23 | |

| Zibotentan | [125I]-ET-1 | Recombinant ETA | - | 2.5 |

Table 2: Key Parameters in Binding Affinity Assays

| Parameter | Definition | How it is Determined | Significance |

| Kd | Equilibrium Dissociation Constant | Saturation Binding Assay | A measure of the affinity of the radioligand for the receptor. Lower Kd indicates higher affinity. |

| Bmax | Maximum Receptor Density | Saturation Binding Assay | The total number of receptors in the preparation. |

| IC50 | Half-Maximal Inhibitory Concentration | Competitive Binding Assay | The concentration of a test compound that displaces 50% of the specific binding of the radioligand. |

| Ki | Inhibition Constant | Calculated from IC50 (Cheng-Prusoff equation) | An intrinsic measure of the affinity of the unlabeled test compound for the receptor, independent of the radioligand concentration. Lower Ki indicates higher affinity. |

Logical Relationship between Binding Parameters

The determination of the inhibitory constant (Ki) from the experimentally derived half-maximal inhibitory concentration (IC50) is a critical step in characterizing an antagonist. This conversion accounts for the experimental conditions, specifically the concentration of the radioligand and its affinity for the receptor.

Caption: Relationship of Binding Parameters.

Conclusion

The in vitro characterization of ETA receptor antagonist binding affinity is a fundamental component of the drug discovery and development process. The methodologies outlined in this guide, including saturation and competitive radioligand binding assays, provide a robust framework for determining the key affinity parameters (Kd, Bmax, IC50, and Ki). Rigorous adherence to these detailed protocols and accurate data analysis are essential for the reliable evaluation and comparison of novel ETA receptor antagonists, ultimately guiding the selection of promising candidates for further preclinical and clinical development.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]

- 3. Endothelin receptors and calcium signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Angiotensin and Endothelin Receptor Structures With Implications for Signaling Regulation and Pharmacological Targeting [frontiersin.org]

- 5. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of the Endothelin A Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology of the endothelin A receptor (ETAR), a critical player in vascular physiology and a key target for drug development. This document details its structure, signaling mechanisms, and the experimental methodologies used to elucidate its function, presenting quantitative data in a clear, comparative format.

Introduction to the Endothelin A Receptor

The endothelin A receptor (ETAR) is a class A G protein-coupled receptor (GPCR) that plays a crucial role in regulating vascular tone and cell proliferation.[1] As a seven-transmembrane domain (7TM) receptor, it is primarily activated by the potent vasoconstrictor peptide endothelin-1 (ET-1).[2] The ETAR is predominantly located on vascular smooth muscle cells, where its activation leads to sustained vasoconstriction.[2] Dysregulation of the ET-1/ETAR signaling axis is implicated in various cardiovascular diseases, including pulmonary arterial hypertension and heart failure, making it an important therapeutic target.[3]

Molecular Structure

The three-dimensional structure of the human ETAR in complex with its endogenous ligand, ET-1, and the Gq protein has been determined by cryo-electron microscopy (cryo-EM), providing unprecedented insights into its activation and signaling mechanisms.[4] The overall structure reveals the canonical seven-transmembrane helical bundle characteristic of GPCRs. The cryo-EM structure of the ET-1-bound ETAR-Gq complex (PDB ID: 8HCQ) was solved at a resolution of 3.01 Å.

Key Structural Features:

-

Transmembrane Domain (TMD): Composed of seven alpha-helices that span the cell membrane, forming a binding pocket for ET-1.

-

Extracellular Loops (ECLs): Involved in ligand recognition and binding.

-

Intracellular Loops (ICLs) and C-terminus: Crucial for G protein coupling and the initiation of downstream signaling cascades.

Signaling Pathways

Upon binding of ET-1, the ETAR undergoes a conformational change that facilitates its coupling to and activation of heterotrimeric G proteins. The primary signaling pathway for ETAR involves the Gq/11 family of G proteins. However, studies have also suggested coupling to Gs, Gi2, and G11 in certain cellular contexts.

Primary Gq-Mediated Signaling Pathway:

-

Activation: ET-1 binding induces a conformational change in ETAR.

-

Gq Coupling: The activated receptor recruits and activates the Gq protein.

-

PLCβ Activation: The activated α subunit of Gq (Gαq) stimulates phospholipase Cβ (PLCβ).

-

Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).

-

PKC Activation: DAG and elevated intracellular Ca2+ activate protein kinase C (PKC).

-

Downstream Effects: PKC and calcium-calmodulin-dependent kinases phosphorylate various downstream targets, leading to physiological responses such as smooth muscle contraction and cell proliferation.

Quantitative Data

Ligand Binding Affinities

The following tables summarize the binding affinities (Ki) of various antagonists and the potencies (EC50) of agonists for the endothelin A receptor.

Table 1: Antagonist Binding Affinities (Ki) for ETAR

| Antagonist | Chemical Class | Species | Ki (nM) | Reference(s) |

| BQ-123 | Peptide | Human | 0.1 - 1.0 | |

| Atrasentan | Non-peptide | Human | 0.038 - 0.2 | |

| Zibotentan | Non-peptide | Human | 2.6 - 35 | |

| Ambrisentan | Non-peptide | Human | 0.011 - 0.2 | |

| Bosentan | Non-peptide | Human | 1.7 - 21 | |

| Macitentan | Non-peptide | Human | 0.2 - 0.5 | |

| IRL 2500 | Non-peptide | Human | 440 | |

| A-192621 | Non-peptide | Human | 8200 - 9900 |

Table 2: Agonist Potencies (EC50) for ETAR

| Agonist | Species | Assay Type | EC50 (nM) | Reference(s) |

| Endothelin-1 | Human | Calcium Mobilization | 0.1 - 10 | |

| Endothelin-2 | Human | Vasoconstriction | 1 - 10 | |

| Sarafotoxin S6b | Human | Phosphoinositide turnover | 0.1 - 1 |

Experimental Protocols

Cryo-EM Structure Determination of the ETAR-Gq Complex

This protocol outlines the key steps for determining the cryo-EM structure of the ETAR-Gq complex, based on the methodology used for PDB ID 8HCQ.

Detailed Methodology:

-

Protein Expression and Purification:

-

Co-express human ETAR and the Gαq, Gβ1, and Gγ2 subunits of the Gq heterotrimer in Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system.

-

Harvest cells and prepare cell membranes by centrifugation.

-

Solubilize membrane proteins using a detergent mixture, such as dodecyl maltoside (DDM) and cholesteryl hemisuccinate (CHS).

-

Purify the ETAR-Gq complex using affinity chromatography (e.g., Strep-Tactin resin for a Strep-tagged subunit) followed by size-exclusion chromatography to isolate the monodisperse complex.

-

-

Cryo-EM Sample Preparation:

-

Incubate the purified ETAR-Gq complex with a saturating concentration of ET-1 and apyrase (to hydrolyze any remaining GDP).

-

Apply the complex onto glow-discharged cryo-EM grids (e.g., Quantifoil R1.2/1.3).

-

Plunge-freeze the grids in liquid ethane using a vitrification robot (e.g., Vitrobot Mark IV).

-

-

Data Collection:

-

Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope (e.g., a Titan Krios) operating at 300 keV.

-

Collect a large dataset of movie-mode images using an automated data collection software (e.g., EPU) on a direct electron detector (e.g., Gatan K3).

-

-

Image Processing and 3D Reconstruction:

-

Perform movie frame alignment and dose-weighting to correct for beam-induced motion.

-

Estimate the contrast transfer function (CTF) for each micrograph.

-

Automatically pick particles corresponding to the ETAR-Gq complex.

-

Perform several rounds of 2D classification to remove junk particles and select well-defined particle classes.

-

Generate an initial 3D model (ab-initio reconstruction).

-

Perform 3D classification and refinement to obtain a high-resolution 3D map.

-

Build an atomic model into the cryo-EM density map and refine it using software such as Coot and Phenix.

-

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of unlabeled compounds for the ETAR.

Detailed Methodology:

-

Materials:

-

Cell membranes from a cell line stably expressing human ETAR (e.g., CHO-K1 cells).

-

Radioligand: [¹²⁵I]ET-1.

-

Unlabeled competitor compounds.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/C).

-

96-well plates.

-

Filtration apparatus.

-

Gamma counter.

-

-

Procedure:

-

In a 96-well plate, add assay buffer, a fixed concentration of [¹²⁵I]ET-1 (typically near its Kd value), and varying concentrations of the unlabeled competitor compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of an unlabeled ETAR antagonist (e.g., 1 µM BQ-123).

-

Initiate the binding reaction by adding the cell membranes to each well.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each competitor concentration.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This protocol describes a fluorescent-based assay to measure changes in intracellular calcium concentration upon ETAR activation.

Detailed Methodology:

-

Materials:

-

Cells expressing ETAR (e.g., HEK293 or CHO cells).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

ETAR agonists and antagonists.

-

Fluorescence plate reader with an injection system.

-

-

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Remove the growth medium from the cells and add the Fluo-4 AM loading solution.

-

Incubate the plate at 37°C for 45-60 minutes to allow the dye to enter the cells and be de-esterified.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence.

-

Inject the agonist at various concentrations and immediately begin recording the fluorescence intensity over time.

-

For antagonist studies, pre-incubate the cells with the antagonist before adding the agonist.

-

-

Data Analysis:

-

The change in fluorescence intensity reflects the change in intracellular calcium concentration.

-

Plot the peak fluorescence response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration of agonist that produces 50% of the maximal response).

-

Conclusion

The structural and functional characterization of the endothelin A receptor has been significantly advanced by modern techniques such as cryo-electron microscopy. The detailed structural information, combined with quantitative pharmacological data, provides a solid foundation for understanding the molecular basis of ETAR signaling and for the rational design of novel therapeutics targeting this important receptor. The experimental protocols outlined in this guide serve as a practical resource for researchers in the field of GPCR biology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Novel Method for Analyzing Extremely Biased Agonism at G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evaluation of ETA Antagonist 1 in Animal Models: A Technical Guide

This technical guide provides a comprehensive overview of the preclinical evaluation of a representative Endothelin-A (ETA) receptor antagonist, herein referred to as ETA Antagonist 1. This document is intended for researchers, scientists, and drug development professionals involved in the preclinical assessment of ETA receptor antagonists.

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that exerts its effects through two G-protein coupled receptor subtypes: ETA and ETB.[1][2] The activation of the ETA receptor, predominantly located on vascular smooth muscle cells, mediates vasoconstriction and cell proliferation.[3][4] In various pathological conditions, including cancer, pulmonary arterial hypertension, and heart failure, the ET-1/ETA receptor axis is often upregulated, making it a key therapeutic target.[5] ETA receptor antagonists have been developed to counteract these effects, with several compounds demonstrating therapeutic potential in preclinical and clinical studies.

Mechanism of Action and Signaling Pathway

This compound is a selective inhibitor of the ETA receptor. By binding to the ETA receptor, it prevents the downstream signaling cascade initiated by ET-1. This blockade inhibits vasoconstriction, cell proliferation, and other pathological processes mediated by ETA receptor activation.

The binding of ET-1 to the ETA receptor activates multiple signaling pathways, including the Gαq/11 pathway, which leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and protein kinase C (PKC) activation. These events contribute to vasoconstriction and cellular proliferation. The ETA receptor can also signal through other pathways, such as the MAPK, NF-κB, and PI3K/AKT pathways, which are involved in cell survival, angiogenesis, and inflammation.

Figure 1: ETA Receptor Signaling Pathway. This diagram illustrates the activation of the ETA receptor by Endothelin-1 (ET-1) and its inhibition by this compound. Activation leads to a downstream cascade resulting in various cellular responses.

In Vitro Evaluation

The initial preclinical assessment of this compound involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action.

Data Presentation: In Vitro Activity

| Assay Type | Target | Cell Line/Tissue | Parameter | Value | Reference Compound |

| Receptor Binding | Human ETA Receptor | CHO cells expressing human ETA | Ki (nM) | 1.5 | Bosentan |

| Receptor Binding | Human ETB Receptor | CHO cells expressing human ETB | Ki (nM) | >1000 | Bosentan |

| Functional Assay | ET-1 induced vasoconstriction | Isolated rat aorta | IC50 (nM) | 12.5 | Atrasentan |

| Cell Proliferation | Ovarian cancer cells | OVCA 433 | IC50 (µM) | 0.8 | ZD4054 |

| Cell Proliferation | Prostate cancer cells | PPC-1 | IC50 (µM) | 1.2 | ZD4054 |

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Data Presentation: Pharmacokinetic Parameters in Animal Models

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |

| Mouse | Oral | 10 | 1.0 | 850 | 4250 | 4.5 | 65 |

| Rat | Oral | 10 | 1.5 | 1200 | 7200 | 6.0 | 70 |

| Dog | Oral | 5 | 2.0 | 1500 | 12000 | 8.2 | 75 |

| Cynomolgus Monkey | Oral | 5 | 2.5 | 1800 | 16200 | 9.0 | 80 |

In Vivo Efficacy in Animal Models

The therapeutic potential of this compound is evaluated in various animal models of diseases where the ET-1/ETA axis is implicated.

Data Presentation: In Vivo Efficacy

| Animal Model | Disease | Species | Treatment | Endpoint | Result |

| Ovarian Cancer Xenograft | Cancer | Mouse | 10 mg/kg/day, oral | Tumor Growth Inhibition | 60% reduction in tumor volume |

| LPS-induced Pulmonary Hypertension | Pulmonary Hypertension | Rat | 5 mg/kg, i.v. | Mean Pulmonary Arterial Pressure | 45% decrease in mPAP |

| Spontaneously Hypertensive Rat (SHR) | Hypertension | Rat | 10 mg/kg/day, oral | Mean Arterial Pressure | 25 mmHg reduction in MAP |

| Murine Model of Systemic Lupus Erythematosus (SLE) | Autoimmune Disease | Mouse (NZBWF1) | 10 mg/kg/day, oral | Glomerulosclerosis | Significant decrease in glomerulosclerosis |

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of preclinical data.

Receptor Binding Assay

-

Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human ETA or ETB receptor are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: Membrane preparations are incubated with a radiolabeled ligand (e.g., [¹²⁵I]ET-1) and varying concentrations of this compound or a reference compound.

-

Separation and Detection: Bound and free radioligand are separated by filtration. The radioactivity of the filters is measured using a gamma counter.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Efficacy in Ovarian Cancer Xenograft Model

-

Animal Model: Female athymic nude mice are used.

-

Tumor Implantation: Human ovarian cancer cells (e.g., OVCA 433) are subcutaneously injected into the flank of each mouse.

-

Treatment: Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. This compound is administered orally once daily.

-

Tumor Measurement: Tumor volume is measured twice weekly with calipers.

-

Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in mean tumor volume between the treated and vehicle groups.

Preclinical Experimental Workflow

The preclinical evaluation of an ETA antagonist follows a structured workflow from initial in vitro screening to in vivo efficacy studies.

Figure 2: Preclinical Experimental Workflow. This flowchart outlines the sequential steps in the preclinical evaluation of an ETA antagonist, from initial in vitro characterization to in vivo efficacy and safety studies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Kinetics of endothelin-1 and effect selective ETA antagonism on ETB activation: a mathematical modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamic effects of ABT-627, an oral ETA selective endothelin antagonist, in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

Endothelin-1 Signaling in Vascular Smooth Muscle Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core signaling pathways activated by Endothelin-1 (ET-1) in vascular smooth muscle cells (VSMCs). ET-1, a potent vasoconstrictor peptide, plays a crucial role in vascular homeostasis and the pathophysiology of cardiovascular diseases such as hypertension and atherosclerosis.[1][2] Its effects are mediated through the activation of two G-protein coupled receptors (GPCRs), the Endothelin A (ETA) and Endothelin B (ETB) receptors, which trigger a cascade of intracellular signaling events.[3][4] In VSMCs, the ETA receptor is the predominant subtype and is primarily responsible for the contractile and proliferative effects of ET-1.[5]

Core Signaling Pathways

Upon binding to its receptors on VSMCs, ET-1 initiates multiple signaling cascades that regulate a diverse range of cellular functions, including contraction, proliferation, hypertrophy, and cell survival. The primary pathways involve the activation of Gq/11 and G12/13 proteins, leading to downstream activation of Phospholipase C (PLC) and RhoA/Rho-kinase, respectively. Furthermore, ET-1 is a potent activator of the mitogen-activated protein kinase (MAPK) cascade.

Gq/11-PLC-Calcium Signaling

The canonical pathway activated by ET-1 in VSMCs is mediated by the Gq/11 protein.

-

Receptor Activation: ET-1 binds to the ETA receptor, inducing a conformational change that activates the associated heterotrimeric Gq/11 protein.

-

PLC Activation: The activated Gαq subunit stimulates Phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to its receptor (IP3R) on the sarcoplasmic reticulum (SR), triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC).

-

Cellular Response: The elevated cytoplasmic Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, leading to smooth muscle contraction. PKC activation contributes to both contraction and downstream proliferative signaling.

Mitogen-Activated Protein Kinase (MAPK) Pathway

ET-1 is a well-established mitogen for VSMCs, promoting cell proliferation and hypertrophy, effects which are largely mediated through the MAPK/ERK cascade.

-

Receptor Activation: ET-1 binding to the ETA receptor leads to the activation of several upstream signaling molecules, including PKC and receptor tyrosine kinases (via transactivation).

-

Ras/Raf Activation: These upstream signals converge on the small GTPase Ras, which in turn activates the Raf kinase.

-

MEK Phosphorylation: Raf phosphorylates and activates MEK (MAPK/ERK Kinase).

-

ERK Phosphorylation: Activated MEK then phosphorylates Extracellular signal-Regulated Kinase (ERK1/2) on threonine and tyrosine residues.

-

Nuclear Translocation & Gene Expression: Phosphorylated ERK (p-ERK) translocates to the nucleus, where it phosphorylates various transcription factors. This leads to the expression of genes involved in cell cycle progression (e.g., Cyclin D1), proliferation, and hypertrophy.

Quantitative Data Summary

The interaction of ET-1 with its receptors and the subsequent cellular responses can be quantified. The dissociation constant (Kd) reflects the affinity of the ligand for the receptor, while the half-maximal effective concentration (EC50) indicates the potency of the ligand in eliciting a specific response. The ratio of Kd to EC50 can be used to quantify signal amplification.

| Parameter | Value | Cell/Tissue Type | Notes | Reference |

| ET-1 Binding Affinity (Kd) | ~0.07 nM | Neonatal Rat Ventricular Myocytes | Represents high-affinity binding to a single population of ETA receptors. | |

| ET-1 Potency (EC50) | 10-100 nM | Human Umbilical Artery Smooth Muscle Cells | Concentration range for stimulating proliferation. | |

| MAPK Activation | ~3-fold increase | Neonatal Rat Ventricular Myocytes | Increase in MAPK activity induced by ET-1. |

Key Experimental Protocols

Investigating the ET-1 signaling pathways involves a variety of standard molecular and cell biology techniques. Below are outlines for essential experiments.

Intracellular Calcium Measurement using Fura-2 AM

This ratiometric assay is used to quantify changes in intracellular calcium concentration ([Ca2+]i) following ET-1 stimulation.

Principle: Fura-2 AM is a cell-permeable dye that is cleaved by intracellular esterases to its active form, Fura-2. Fura-2 exhibits a shift in its fluorescence excitation maximum from 380 nm in the Ca2+-free form to 340 nm when bound to Ca2+. The ratio of fluorescence emission at 510 nm when excited at 340 nm and 380 nm is directly proportional to the intracellular calcium concentration.

Methodology:

-

Cell Culture: Plate VSMCs onto clear-bottom, black-walled 96-well plates or glass coverslips and grow to 80-90% confluency.

-

Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Incubate cells with Fura-2 AM loading solution (typically 1-5 µM in buffer, sometimes with Pluronic F-127 to aid solubilization) for 30-60 minutes at room temperature or 37°C in the dark.

-

De-esterification: Wash the cells twice with buffer to remove extracellular dye. Incubate for an additional 20-30 minutes to allow for complete de-esterification of the dye within the cells.

-

Stimulation & Imaging: Mount the plate/coverslip on a fluorescence microscope or plate reader equipped for ratiometric imaging. Establish a baseline fluorescence ratio (340/380 nm excitation) for several cycles.

-

Data Acquisition: Add ET-1 at the desired concentration and record the change in fluorescence ratio over time.

-

Data Analysis: The 340/380 nm ratio is calculated to represent the change in intracellular calcium. Data can be normalized to the baseline before stimulation.

Western Blot for ERK Phosphorylation

This immunoassay is used to detect the activation of the ERK pathway by measuring the increase in phosphorylated ERK (p-ERK) relative to total ERK.

Principle: Following cell stimulation, proteins are separated by size using SDS-PAGE and transferred to a membrane. Specific antibodies are used to detect a target protein. For ERK activation, an antibody specific to the phosphorylated form of ERK (at Thr202/Tyr204) is used. The same membrane is often stripped and re-probed with an antibody that recognizes total ERK as a loading control.

Methodology:

-

Cell Treatment: Grow VSMCs to 70-80% confluency. To reduce basal phosphorylation levels, serum-starve the cells for 12-24 hours. Treat cells with ET-1 for a specified time course (e.g., 0, 2, 5, 10, 30 minutes).

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., at 1:5000 dilution) for 1 hour at room temperature.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

-

Re-probing: The membrane can be stripped of antibodies and re-probed with a primary antibody for total ERK to confirm equal protein loading.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the production of inositol phosphates, primarily IP1, as a direct readout of Gq-coupled receptor activation and PLC activity.

Principle: Upon Gq activation, PLC generates IP3, which is rapidly metabolized to IP2 and then IP1. In the presence of lithium chloride (LiCl), the enzyme that degrades IP1 (inositol monophosphatase) is inhibited, causing IP1 to accumulate in the cell. This accumulated IP1 can be measured, often using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Methodology:

-

Cell Seeding: Plate VSMCs in a suitable multi-well format (e.g., 96-well plate) and allow them to adhere.

-

Pre-incubation: Wash the cells and add a stimulation buffer containing LiCl (typically 10-50 mM). Incubate for 15-30 minutes.

-

Stimulation: Add ET-1 at various concentrations to the wells and incubate at 37°C for the desired time (typically 30-60 minutes) to allow for IP1 accumulation.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents according to the manufacturer's protocol. This typically includes an IP1-d2 (acceptor) and a Europium cryptate-labeled anti-IP1 antibody (donor).

-

Incubation and Reading: Incubate the plate at room temperature for at least 1 hour, protected from light. Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm and 620 nm).

-

Data Analysis: The HTRF ratio is inversely proportional to the amount of IP1 produced by the cells. A standard curve is used to convert the signal to an IP1 concentration.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. Endothelin-1 signalling in vascular smooth muscle: pathways controlling cellular functions associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin-1-Induced Signaling Pathways in Vascular Smooth Muscle...: Ingenta Connect [ingentaconnect.com]

- 4. Structural insights into endothelin receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation for Endothelin A Receptor in Prostate Cancer: An In-depth Technical Guide

This guide provides a comprehensive overview of the validation of the endothelin A receptor (ETAR) as a therapeutic target in prostate cancer. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecular rationale, preclinical and clinical evidence, and key experimental protocols.

Rationale for Targeting ETAR in Prostate Cancer

The endothelin (ET) axis, comprising ET peptides and their receptors, plays a significant role in the progression of various malignancies, including prostate cancer.[1][2] The axis is primarily composed of endothelin-1 (ET-1), a potent vasoconstricting peptide, and its two G protein-coupled receptors, endothelin receptor type A (ETAR) and type B (ETBR).[3] In the context of prostate cancer, the ET axis is frequently dysregulated. Malignant prostate cells are characterized by increased levels of ET-1 and a notable loss of ETBR expression.[4] ETBR typically mediates apoptosis and the clearance of circulating ET-1; its downregulation leads to unopposed, pro-tumorigenic signaling through ETAR.[3]

Activation of ETAR by ET-1 is involved in multiple facets of prostate cancer progression, including promoting cell growth, inhibiting apoptosis, fostering angiogenesis, and mediating the development of bone metastases and associated pain.

Data Point: ETAR Expression and Correlation with Prostate Cancer Progression

Immunohistochemical studies have demonstrated a significant correlation between ETAR expression and the malignant potential of prostate cancer. Expression is notably higher in advanced and metastatic disease compared to localized tumors.

| Parameter | ETAR Positive Staining (%) | ETBR Positive Staining (%) | p-value |

| Overall (n=51) | 71% | 24% | <0.0001 |

| Gleason Score 2-4 | 29% | - | - |

| Gleason Score 5-10 | 91% | - | <0.0001 |

| Organ-Confined (T1-T2) | 29% | - | - |

| Non-Organ Confined (T3-T4) | 87% | - | 0.0003 |

| Bone Metastasis | 100% | - | - |

| Data synthesized from a study on 51 prostate cancer specimens. |

Molecular Mechanisms and Signaling Pathways

Upon binding of ET-1, ETAR activates several downstream signaling cascades that are crucial for cancer cell survival and proliferation. In many human cancers, including prostate, this activation involves pathways such as PI3K/Akt, Mitogen-Activated Protein Kinase (MAPK), NF-κB, and β-catenin. These pathways regulate the expression of genes essential for cell survival, proliferation, drug resistance, angiogenesis, and metastasis. The PI3K/Akt pathway, in particular, has been shown to be a key mediator of the anti-apoptotic effects of ET-1/ETAR signaling in prostate cancer cells.

Logical Framework for Target Validation

The validation of ETAR as a therapeutic target in prostate cancer follows a logical progression from biological rationale to clinical assessment. This framework involves confirming the target's expression in the disease, demonstrating its functional role through in vitro and in vivo models, and finally, evaluating the efficacy and safety of its inhibition in clinical trials.

Preclinical and Clinical Evidence of ETAR Inhibition

Preclinical Validation Preclinical studies have provided a strong rationale for targeting ETAR. In vitro experiments using prostate cancer cell lines demonstrated that ET-1 promotes survival through a PI3-kinase/Akt-dependent pathway, and this effect can be reversed by ETAR antagonists. In vivo, animal models, particularly xenografts, have been instrumental. These models, which involve implanting human prostate cancer cells or patient-derived tissues into immunodeficient mice, have shown that ETAR antagonists can delay tumor progression.

Clinical Evidence The promising preclinical data led to multiple clinical trials with selective ETAR antagonists, most notably Atrasentan and Zibotentan, in men with advanced and hormone-refractory prostate cancer.

However, large-scale Phase III clinical trials did not demonstrate a statistically significant improvement in primary endpoints such as overall survival (OS) or progression-free survival (PFS) compared to placebo. Despite this, treatment with Atrasentan showed a significant delay in the time to progression of prostate-specific antigen (PSA) and a reduced incidence of bone pain, a major source of morbidity in metastatic prostate cancer. These findings suggest that while ETAR antagonism may not be curative, it has an effect on cancer-related bone events. The most common adverse events associated with these antagonists were generally mild and included headache, rhinitis, and peripheral edema.

| Drug | Endpoint | Hazard Ratio (HR) / Relative Risk (RR) | 95% Confidence Interval (CI) | Outcome |

| Atrasentan | Overall Survival (OS) | HR: 0.99 | 0.90 - 1.08 | Not Significant |

| Progression-Free Survival (PFS) | HR: 0.94 | 0.86 - 1.02 | Not Significant | |

| Time to PSA Progression | HR: 0.87 | 0.78 - 0.97 | Significant Delay | |

| Bone Pain Incidence | RR: 0.68 | 0.48 - 0.97 | Significant Reduction | |

| Zibotentan | Overall Survival (OS) | HR: 0.86 | 0.70 - 1.06 | Not Significant |

| Progression-Free Survival (PFS) | HR: 0.98 | 0.91 - 1.06 | Not Significant | |

| Data from a meta-analysis of nine randomized clinical trials. |

Experimental Protocols for Target Validation

A systematic workflow is essential for validating ETAR as a therapeutic target. This process begins with confirming target expression in patient tissues and proceeds to functional assessment in vitro and in vivo efficacy studies.

This protocol outlines the procedure for detecting ETAR protein in formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections.

1. Materials:

-

FFPE prostate tissue slides (5 µm thickness).

-

Xylene and graded ethanol series (100%, 95%, 70%).

-

Antigen Retrieval Solution: Tris-EDTA buffer (10 mM Tris, 1 mM EDTA, pH 9.0).

-

Blocking Buffer: 10% Normal Goat Serum in PBS.

-

Primary Antibody: Rabbit anti-ETAR monoclonal or polyclonal antibody.

-

Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG.

-

DAB (3,3'-Diaminobenzidine) substrate kit.

-

Hematoxylin counterstain.

-

Mounting medium.

2. Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 changes, 5 minutes each).

-

Rehydrate through graded ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

-

Rinse with distilled water.

-

-

Antigen Retrieval:

-

Place slides in a pressure cooker containing Tris-EDTA buffer (pH 9.0).

-

Heat to 121°C for 10-15 minutes.

-

Allow to cool to room temperature, then rinse with PBS (3 changes, 5 minutes each).

-

-

Blocking:

-

Incubate slides with Blocking Buffer for 1 hour at room temperature to block non-specific binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary anti-ETAR antibody in PBS (e.g., 1:100 to 1:2000, optimize as needed).

-

Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Rinse slides with PBS (3 changes, 5 minutes each).

-

Apply DAB substrate solution and incubate until a brown color develops (monitor under a microscope, typically 1-10 minutes).

-

Stop the reaction by rinsing with distilled water.

-

-

Counterstaining and Mounting:

-

Counterstain with hematoxylin for 1-2 minutes.

-

Rinse with water.

-

Dehydrate through graded ethanol and clear with xylene.

-

Mount with a permanent mounting medium.

-

-

Analysis:

-

Examine under a light microscope. ETAR-positive cells will show brown staining, while nuclei will be blue. Score staining intensity and percentage of positive cells.

-

This protocol uses an ATP-based luminescence assay (e.g., CellTiter-Glo®) to measure the effect of an ETAR antagonist on the viability and proliferation of prostate cancer cells.

1. Materials:

-

Prostate cancer cell lines (e.g., PC-3, LNCaP).

-

Complete culture medium (e.g., RPMI-1640 + 10% FBS).

-

96-well clear-bottom, opaque-walled assay plates.

-

ETAR antagonist compound.

-

Vehicle control (e.g., DMSO).

-

CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Luminometer.

2. Procedure:

-

Cell Seeding:

-

Trypsinize and count prostate cancer cells.

-

Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the ETAR antagonist in culture medium.

-

Remove the medium from the wells and add 100 µL of medium containing the test compound or vehicle control. Include wells with medium only for background measurement.

-

Incubate for the desired treatment period (e.g., 72 hours).

-

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Subtract the average background luminescence (medium only wells) from all other measurements.

-

Calculate the percentage of proliferation inhibition relative to the vehicle control for each concentration.

-

Plot the dose-response curve and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell proliferation).

-

This protocol describes a subcutaneous xenograft study in immunodeficient mice to evaluate the anti-tumor efficacy of an ETAR antagonist.

1. Materials:

-

6-8 week old male immunodeficient mice (e.g., NOD/SCID or athymic nude mice).

-

Prostate cancer cells (e.g., PC-3) or patient-derived xenograft (PDX) tissue fragments.

-

Matrigel (optional, for cell line xenografts).

-

ETAR antagonist formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection).

-

Vehicle control.

-

Calipers for tumor measurement.

2. Procedure:

-

Tumor Implantation:

-

For cell line models: Resuspend 1-5 million PC-3 cells in 100-200 µL of a 1:1 mixture of PBS and Matrigel.

-

Inject the cell suspension subcutaneously into the flank of each mouse.

-

For PDX models: Surgically implant a small fragment (2-3 mm³) of tumor tissue subcutaneously.

-

-

Tumor Growth and Randomization:

-

Monitor mice regularly for tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Treatment Administration:

-

Administer the ETAR antagonist or vehicle control to the respective groups according to the planned schedule (e.g., daily oral gavage).

-

Monitor the body weight of the mice 2-3 times per week as a measure of general toxicity.

-

-

Tumor Measurement:

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Width² × Length) / 2.

-

-

Study Termination and Analysis:

-

Continue the study for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Measure the final tumor weight.

-

Tumor tissue can be collected for further analysis (e.g., IHC for target modulation, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

-

Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed anti-tumor effect.

-

Conclusion and Future Directions

The endothelin A receptor is a well-validated target with a clear biological role in the progression of prostate cancer, particularly in the context of advanced, metastatic disease. While selective ETAR antagonists have not yet demonstrated a survival benefit as monotherapy in broad patient populations, their proven impact on delaying PSA progression and alleviating bone pain suggests a potential role in managing disease-related morbidity.

Future research should focus on identifying patient subpopulations most likely to respond to ETAR-targeted therapies, potentially through biomarker stratification. Furthermore, exploring combination strategies, where ETAR antagonists are paired with standard-of-care treatments or other targeted agents, may unlock their full therapeutic potential in the complex landscape of prostate cancer treatment.

References

- 1. Endothelin-A receptor antagonists in prostate cancer treatment-a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelin-A receptor antagonists in prostate cancer treatment-a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin-1 Inhibits Apoptosis in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelin-1 as a target for therapeutic intervention in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Experimental Protocol for In Vivo Administration of ETA Antagonist 1

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two G protein-coupled receptors, the Endothelin Type A (ETA) and Type B (ETB) receptors. The activation of the ETA receptor, predominantly found on vascular smooth muscle cells, is implicated in the pathogenesis of various cardiovascular and fibrotic diseases due to its role in vasoconstriction, cell proliferation, and inflammation.[1][2][3] Consequently, ETA receptor antagonists are a critical area of research for therapeutic intervention in conditions such as pulmonary arterial hypertension, chronic kidney disease, and cancer.[4][5]

This document provides a comprehensive protocol for the in vivo administration of a selective ETA antagonist, referred to herein as "ETA Antagonist 1." The protocol outlines methods for preparation, administration, and monitoring in preclinical animal models. It also includes representative pharmacokinetic and pharmacodynamic data for commonly studied ETA antagonists to serve as a reference for experimental design.

Key Experimental Methodologies

The successful in vivo evaluation of an ETA antagonist requires careful consideration of the animal model, route of administration, vehicle selection, and dosage. The following protocols provide detailed steps for oral and intravenous administration in rodent models, which are commonly used in preclinical studies.

Protocol 1: Oral Gavage Administration in Rodents

Oral gavage ensures the precise delivery of a specific dose of the antagonist.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% w/v Carboxymethylcellulose sodium (CMC-Na) in sterile water, Phosphate-Buffered Saline (PBS), or water with pH adjustment)

-

Mortar and pestle or appropriate homogenization equipment

-

Magnetic stirrer and stir bar

-

pH meter

-

Animal scale

-

Flexible feeding tubes (18-20 gauge for mice, 16-18 gauge for rats)

-

Syringes (1 mL or 3 mL)

Procedure:

-

Animal Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment. House them in a temperature and light-controlled environment with ad libitum access to food and water.

-

Dose Calculation: Weigh each animal accurately before dosing to calculate the required volume of the drug formulation. The typical dosing volume for oral gavage in mice is 5-10 mL/kg and in rats is 5-20 mL/kg.

-

Preparation of Formulation:

-

Calculate the total amount of this compound and vehicle needed for the study cohort.

-

If the antagonist is a powder, finely grind it using a mortar and pestle.

-

Gradually add the vehicle to the powdered antagonist while continuously stirring or vortexing to create a homogenous suspension. A magnetic stirrer can be used for larger volumes. For some compounds, adjusting the pH of an aqueous vehicle may be necessary to achieve solubilization.

-

For example, to prepare a 10 mg/mL suspension, add 100 mg of this compound to 10 mL of 0.5% CMC-Na solution.

-

-

Administration:

-

Gently restrain the animal. For mice, this can be done by scruffing the neck and back to immobilize the head. For rats, a firmer grip around the thoracic region is needed.

-

Measure the appropriate length of the feeding tube from the tip of the animal's nose to the last rib and mark it.

-

With the animal in an upright position, insert the feeding tube gently into the esophagus. The tube should pass with minimal resistance. If resistance is met, withdraw and re-insert.

-

Once the tube is correctly positioned, slowly administer the calculated volume of the drug suspension.

-

Withdraw the feeding tube gently.

-

-

Post-Administration Monitoring: Monitor the animals for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes post-administration.

Protocol 2: Intravenous (IV) Injection in Rodents (Tail Vein)

Intravenous administration allows for direct entry of the antagonist into the systemic circulation, providing rapid onset of action.

Materials:

-

This compound

-

Sterile vehicle (e.g., sterile saline, PBS, or a solution containing DMSO, PEG300, and Tween80 for poorly soluble compounds)

-

Sterile syringes (e.g., 1 mL insulin syringes with 27-30 gauge needles)

-

Animal restrainer (e.g., a commercial rodent restrainer or a 50 mL conical tube with air holes for mice)

-

Heat lamp or warming pad

Procedure:

-

Animal Preparation: Place the animal in the restrainer. Warm the tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins, making them more visible and accessible.

-

Dose Calculation: Accurately weigh the animal to determine the injection volume. The maximum bolus IV injection volume is typically 5 mL/kg for mice.

-

Preparation of Formulation:

-

Dissolve this compound in the chosen sterile vehicle. If using a co-solvent system for a poorly soluble compound, a common formulation is 10% DMSO, 40% PEG300, and 50% sterile saline. Ensure the final solution is clear and free of precipitates.

-

Draw the calculated volume into a sterile syringe, ensuring there are no air bubbles.

-

-

Administration:

-

Position the tail for injection. Swab the tail with 70% ethanol.

-

Identify one of the lateral tail veins. Insert the needle, bevel up, into the vein at a shallow angle.

-

Successful entry into the vein is often indicated by a small flash of blood in the needle hub.

-

Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

-

-

Post-Administration Monitoring: After injection, apply gentle pressure to the injection site with sterile gauze to prevent bleeding. Monitor the animal for any immediate adverse reactions.

Quantitative Data Presentation

The following tables summarize pharmacokinetic and pharmacodynamic data for several well-characterized ETA receptor antagonists from preclinical and clinical studies. This information can be used as a reference for designing in vivo experiments with novel ETA antagonists.

Table 1: Pharmacokinetic Parameters of Selected ETA Antagonists

| Antagonist | Animal Model | Route | Dose | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |

| Atrasentan | Human | Oral | 10 mg | ~0.5 | ~24-41 | N/A | |

| Bosentan | Human | Oral | 600 mg | 3-5 | ~5.4 | ~50% | |

| Ambrisentan | Rat | Oral | 30 mg/kg | 1 | 5.7 | 85% | |

| Ambrisentan | Dog | Oral | 30 mg/kg | 0.5-2 | 7.9 | 72% | |

| Macitentan | Human | Oral | 10 mg | ~8 | ~16 | N/A | |

| ABT-627 | Human | Oral | 0.2-40 mg | ~1 | N/A | N/A |

N/A: Not Available

Table 2: Pharmacodynamic Effects of Selected ETA Antagonists

| Antagonist | Animal/Human Model | Dose | Primary Effect | Magnitude of Effect | Reference |

| Atrasentan | Human (IgAN) | 0.75 mg/day | Proteinuria Reduction | 36.1% reduction vs. placebo | |

| Bosentan | Rat (PAH model) | 100 mg/kg/day | Reduction in Pulmonary Hypertension | Significant decrease in right ventricular systolic pressure | |

| Ambrisentan | Mouse (PAH model) | 10 mg/kg/day | Reduction in Pulmonary Hypertension | Significant decrease in right ventricular systolic pressure | |

| Sitaxentan | Mouse | 15 mg/kg/day | Reduction of Neointimal Lesion | Significant reduction in lesion size after arterial injury | |

| ABT-627 | Human | 20-40 mg | Inhibition of ET-1 induced vasoconstriction | Significant inhibition at 8h post-dose |

Mandatory Visualizations

The following diagrams illustrate the ETA signaling pathway and a typical experimental workflow for the in vivo administration of an ETA antagonist.

References

- 1. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contrasting actions of endothelin ET(A) and ET(B) receptors in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Endothelin-1 Induces Cell Proliferation and Myofibroblast Differentiation through the ETAR/Gαq/ERK Signaling Pathway in Human Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

Application Note: High-Throughput Cell-Based Assay for Screening Endothelin Receptor Type A (ETA) Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelin (ET) system plays a crucial role in vasoconstriction and cell proliferation, with Endothelin-1 (ET-1) being one of the most potent vasoconstrictive peptides known.[1][2] The effects of ET-1 are mediated through two G protein-coupled receptors (GPCRs), the Endothelin Type A (ETA) and Type B (ETB) receptors.[3][4] The ETA receptor, primarily located on vascular smooth muscle cells, is responsible for the prolonged vasoconstrictive and proliferative effects of ET-1.[3] Overactivation of the ETA receptor signaling pathway is implicated in various cardiovascular and proliferative diseases, including pulmonary arterial hypertension, heart failure, and certain cancers, making it a key target for therapeutic intervention.

The development of selective ETA receptor antagonists is a promising therapeutic strategy. To identify novel and potent ETA antagonists, robust and efficient screening assays are essential. This application note provides a detailed protocol for a cell-based calcium flux assay, a widely used method for high-throughput screening (HTS) of GPCR modulators. Additionally, an alternative reporter gene assay protocol is presented for orthogonal validation of hits.

ETA Signaling Pathway

The ETA receptor is a canonical GPCR that couples primarily through the Gq alpha subunit (Gαq). Upon binding of its ligand, ET-1, the receptor undergoes a conformational change, activating the Gαq protein. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ concentration serves as a secondary messenger, triggering a cascade of downstream cellular responses, including muscle contraction and gene transcription. This measurable change in intracellular calcium is the basis for the primary screening assay described herein.

References

- 1. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of ETA receptor antagonists and study of ETA receptor distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. academic.oup.com [academic.oup.com]

Application Notes and Protocols for ETA Antagonist 1 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that mediates its effects through two main receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). The activation of ETA receptors, predominantly found on vascular smooth muscle cells, leads to vasoconstriction and cell proliferation. Consequently, ETA receptor antagonists are a class of drugs investigated for their therapeutic potential in various cardiovascular and renal diseases, as well as in certain types of cancer. This document provides a comprehensive overview of the optimal dosage of a representative ETA antagonist, referred to here as "ETA antagonist 1," in various rodent models, along with detailed experimental protocols and signaling pathway diagrams. For the purpose of these notes, "this compound" will be exemplified by several specific, well-researched compounds.

Data Presentation: Optimal Dosages of ETA Antagonists in Rodent Models

The following table summarizes the effective dosages of various ETA antagonists used in preclinical studies involving rodent models. It is crucial to note that the optimal dosage can vary depending on the specific antagonist, the animal model, the route of administration, and the pathological condition being studied.

| ETA Antagonist | Rodent Model | Dosage Range | Route of Administration | Key Findings | Reference |

| Atrasentan | Dahl Salt-Sensitive (DSS) rats | 2.5 - 10 mg/kg/day | In drinking water | Attenuated renal and cardiac dysfunction. The 5 mg/kg/day dose was found to be optimal in providing maximal ETA blockade without significantly affecting blood pressure.[1] | [1] |

| BTBR ob/ob mice (Diabetic Nephropathy) | 10 mg/kg/day | Oral gavage or in drinking water | Reduced proteinuria and preserved podocyte number.[2] | [2] | |

| Streptozotocin (STZ)-induced diabetic rats | Not specified | Not specified | Mitigated renal fibrosis.[2] | ||

| 5/6 Nephrectomy rats (Uremic) | 3 - 10 mg/kg/day | Not specified | Blunted the increase in perivascular fibrosis. | ||

| High-fat diet-fed mice (Obesity) | 10 mg/kg/day | In drinking water | Improved glucose handling, dyslipidemia, and adipose tissue inflammation. | ||

| Zibotentan | Athymic nude mice (Prostate cancer xenograft) | 10 mg/kg/day | Oral gavage | Investigated for effects on tumor growth. | |

| BMS-182874 | Balloon-injured rat carotid artery model | 100 mg/kg/day | Oral (p.o.) | Suppressed neointimal development. | |

| Conscious, normotensive rats | ED50 = 30 µmol/kg (oral), 24 µmol/kg (intravenous) | Oral (p.o.), Intravenous (i.v.) | Blunted the pressor response to exogenous ET-1. | ||

| A-127722 | Conscious rats | > 0.1 mg/kg, maximal inhibition at 10 mg/kg | Oral (p.o.) | Dose-dependently blocked the pressor response to ET-1. | |

| Sitaxentan | Mouse model of intraluminal injury | 15 mg/kg/day | Not specified | Reduced neointimal lesion size. | |

| Macitentan | Ocular hypertensive rats (Glaucoma model) | 5 mg/kg | Oral (in dietary gels) | Promoted neuroprotection of retinal ganglion cells. | |

| SB 234551 | Conscious, hypertensive ((mRen-2)27) rats | 1 mg/kg bolus + 1 mg/kg/h infusion | Intravenous (i.v.) | Caused substantial acute inhibition of the pressor effects of endothelin. |

Experimental Protocols

Protocol 1: Evaluation of an ETA Antagonist in a Hypertensive Rodent Model

Objective: To assess the efficacy of an ETA antagonist in reducing blood pressure in a model of hypertension.

Materials:

-

ETA antagonist (e.g., Atrasentan)

-

Vehicle (e.g., 0.5% methylcellulose or sterile water)

-

Dahl Salt-Sensitive (DSS) rats

-

High salt (6% NaCl) and normal diet

-

Telemetry system for blood pressure monitoring or tail-cuff plethysmography equipment

-

Oral gavage needles

-

Metabolic cages for urine collection

Procedure:

-

Animal Acclimation: Acclimate male DSS rats (6 weeks of age) to the housing facility for at least one week.

-

Induction of Hypertension: Feed the rats a high salt (6% NaCl) diet for 6 weeks to induce hypertension. A control group should be maintained on a normal diet.

-

Group Allocation: Randomly divide the hypertensive rats into the following groups:

-

Vehicle control (receiving vehicle)

-

Low-dose ETA antagonist (e.g., 2.5 mg/kg/day Atrasentan)

-

Moderate-dose ETA antagonist (e.g., 5 mg/kg/day Atrasentan)

-

High-dose ETA antagonist (e.g., 10 mg/kg/day Atrasentan)

-

-

Drug Administration: Administer the ETA antagonist or vehicle daily for the duration of the study (e.g., 6 weeks) via oral gavage or in the drinking water. Adjust the dose weekly based on the animal's body weight.

-

Blood Pressure Monitoring: Measure systolic and diastolic blood pressure at baseline and at regular intervals throughout the study using a telemetry system or tail-cuff plethysmography.

-